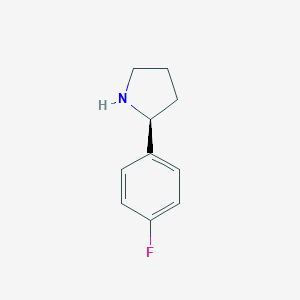

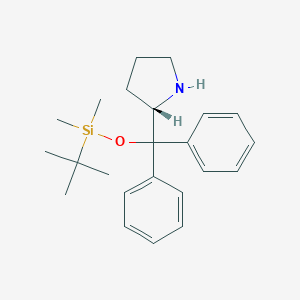

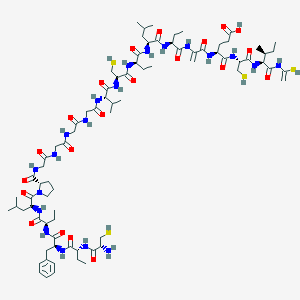

![molecular formula C6H4BrN3 B152541 3-bromo-1H-pirazolo[3,4-b]piridina CAS No. 68618-36-0](/img/structure/B152541.png)

3-bromo-1H-pirazolo[3,4-b]piridina

Descripción general

Descripción

3-bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through various methods. One approach involves a three-component regioselective reaction using 5-amino-3-methyl-1H-pyrazole, 2H-indene-1,3-dione, and arylaldehydes in ethanol under ultrasound irradiation, which produces fused polycyclic derivatives in excellent yields within minutes . Another method includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes followed by alkylation reactions to yield bromo-imidazo[4,5-b]pyridine derivatives . Additionally, 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used as a precursor for constructing new polyheterocyclic ring systems .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been elucidated using various spectroscopic techniques, including NMR spectroscopy and monocrystalline X-ray crystallography. Theoretical calculations using DFT and TD-DFT methods have also been employed to understand the electronic properties of these compounds . The intermolecular contacts and the nature of hydrogen bonding in the crystal structures have been analyzed through Hirshfeld surface analysis .

Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives undergo a range of chemical reactions that allow for the introduction of various functional groups. These reactions include iodination, copper-catalyzed coupling, diazotization, and cyclization, which enable the synthesis of a wide array of substituted derivatives with potential biological activities . The versatility of 3-diazopyrazolo[3,4-b]pyridine as a synthon for new heterocyclic systems has been demonstrated through its reactions with reactive methylene compounds, amines, thiols, and hydrazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by the nature and position of substituents on the heterocyclic core. These properties are crucial for their biological activity and have been characterized using IR and 1H NMR spectral techniques. The antibacterial properties of these compounds have been evaluated in vitro, and some derivatives have shown promising activity . Additionally, the antioxidant properties of certain derivatives have been assessed using DPPH and superoxide radical scavenging assays .

Aplicaciones Científicas De Investigación

Aplicaciones Biomédicas

Las 1H-pirazolo[3,4-b]piridinas se han utilizado para una amplia gama de objetivos biológicos . Han atraído el interés de los químicos medicinales debido a su estrecha similitud con las bases púricas adenina y guanina .

Métodos de Síntesis

Los métodos sintéticos utilizados para su síntesis, comenzando tanto desde un pirazol o una piridina preformados, se han estudiado ampliamente . La diversidad de los sustituyentes presentes en las posiciones N1, C3, C4, C5 y C6 también se ha analizado .

Propiedades de Fluorescencia

Algunos derivados de 1H-pirazolo[3,4-b]piridina exhiben una fuerte fluorescencia, que puede distinguirse fácilmente por nuestros ojos en DMSO o bajo luz UV (360 nm) . La relación entre la fluorescencia observada y el patrón de sustitución en el anillo de naftiridina se ha deducido .

Potencia del Inhibidor

Los derivados de 1H-pirazolo[3,4-b]piridina se han identificado como potentes inhibidores . Sin embargo, los detalles específicos de esta aplicación no están disponibles en los resultados de la búsqueda.

Desarrollo de Fármacos

Debido a su similitud estructural con las bases púricas, las 1H-pirazolo[3,4-b]piridinas se han utilizado en el desarrollo de nuevos fármacos .

Investigación Química

Las 1H-pirazolo[3,4-b]piridinas se han utilizado en la investigación química, particularmente en el estudio de compuestos heterocíclicos .

Mecanismo De Acción

- Upon activation, TRKs phosphorylate their intracellular kinase domain, triggering downstream signaling pathways (e.g., Ras/Erk, PLC-γ, PI3K/Akt) involved in cell proliferation, differentiation, and survival .

Target of Action: Tropomyosin Receptor Kinases (TRKs)

Mode of Action: Inhibition of TRKA

Biochemical Pathways: Downstream Effects

Result of Action: Molecular and Cellular Effects

Safety and Hazards

Direcciones Futuras

Based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their activities to inhibit TRKA . This suggests that 3-bromo-1H-pyrazolo[3,4-b]pyridine and its derivatives have potential for further exploration in the field of medicinal chemistry.

Propiedades

IUPAC Name |

3-bromo-2H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHQNXGPKYUHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499128 | |

| Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68618-36-0 | |

| Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1H-pyrazolo[3,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-bromo-1H-pyrazolo[3,4-b]pyridine in the synthesis of riociguat?

A1: 3-bromo-1H-pyrazolo[3,4-b]pyridine is a crucial intermediate in the novel synthetic pathway for riociguat developed by the researchers. [] The compound undergoes a palladium-catalyzed cyanation reaction to yield 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate that is further reacted to obtain riociguat. Notably, the researchers emphasize that this specific bromo-substituted compound (3-bromo-1H-pyrazolo[3,4-b]pyridine) is novel and has not been previously reported in the literature. [] This highlights the significance of this compound in providing an alternative route for the synthesis of riociguat.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

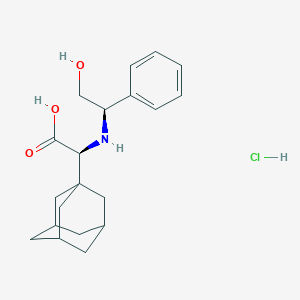

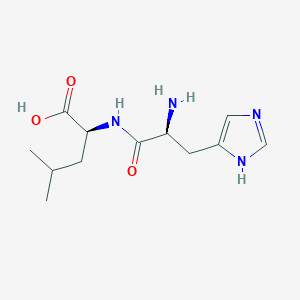

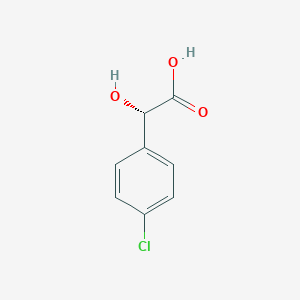

![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)

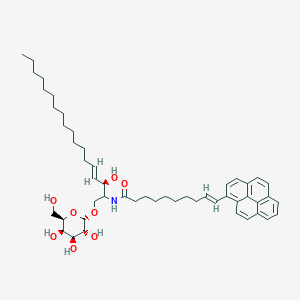

![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)